N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method involves the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles followed by cyclization under microwave irradiation .
Industrial Production Methods
the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar structural features but different pharmacological profiles.
Uniqueness
N-{4-[3-(2-methoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of triazole and thiadiazole rings makes it a versatile scaffold for drug development .
Properties
CAS No. |
919010-96-1 |
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Molecular Formula |
C14H17N5OS |
Molecular Weight |
303.39g/mol |
IUPAC Name |
4-[3-(2-methoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H17N5OS/c1-18(2)11-6-4-10(5-7-11)13-17-19-12(8-9-20-3)15-16-14(19)21-13/h4-7H,8-9H2,1-3H3 |
InChI Key |
SLUCHUGBTUPOPH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCOC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCOC |
Origin of Product |
United States |
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